methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
The compound “methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Triazole refers to either of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and triazole rings. Pyrroles are known to participate in various chemical reactions, particularly electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring .Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed methods for synthesizing related compounds and analyzing their molecular structures. For instance, Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme, highlighting its role as a versatile building block for constructing annulated 1,2,3-triazoles. The molecular structure was determined by X-ray diffraction analysis, and Hirshfeld surface analysis was used to study various intermolecular interactions, indicating the importance of π-interactions between the -C(H)=O group and triazole rings (Pokhodylo et al., 2022).
Antimicrobial Activity
Compounds related to methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. A study focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluating their in vitro antimicrobial activities. These derivatives possess good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Synthesis of Highly Functionalized Compounds
The synthesis of highly functionalized compounds using related triazole derivatives has been explored. For example, a study described the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as a useful scaffold for creating other highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, demonstrating the versatility of these compounds in organic synthesis (Ruano et al., 2005).
Antitumor Activity
Research into the antitumor activity of related compounds has led to the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains. These compounds showed promising in vitro antitumor activity against various cell lines, highlighting the potential of triazole derivatives in the development of new antitumor agents (Hu et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)-1H-1,2,4-triazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(15)7-10-9(12-11-7)13-4-2-3-6(13)5-14/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQASSMWWKWAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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